Palatinose - 58166-27-1

Palatinose

Catalog Number: EVT-299382
CAS Number: 58166-27-1
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palatinose, also known as isomaltulose, is a naturally occurring disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond. [] It is an isomer of sucrose, differing only in the type of glycosidic linkage. While sucrose has an α-1,2-glycosidic bond, palatinose has an α-1,6-glycosidic bond. [, ] This structural difference significantly influences its digestibility and metabolic effects.

Palatinose is found naturally in honey and sugarcane juice, albeit in small quantities. [, ] Its primary source for commercial purposes is through enzymatic conversion from sucrose using the enzyme isomaltulose synthase (PalI-enzyme) obtained from bacteria like Protaminobacter rubrum. [, ] This process yields a mixture of palatinose and trehalulose, another sucrose isomer.

Palatinose is classified as a functional carbohydrate due to its unique properties and potential health benefits. It has gained significant attention in scientific research as a promising sucrose substitute due to its slower digestion rate, lower glycemic index, non-cariogenic nature, and potential benefits for glucose homeostasis and lipid metabolism. [, , , , ]

Synthesis Analysis

Palatinose is commercially produced through enzymatic conversion of sucrose using the enzyme isomaltulose synthase (PalI-enzyme). This enzyme is primarily sourced from bacteria like Protaminobacter rubrum. [, ]

The enzymatic conversion process can be achieved using either free or immobilized enzyme. For large-scale production, immobilizing whole cells within a matrix of alginate and polyethyleneimine cross-linked with glutaraldehyde has proven effective. []

This process simultaneously produces about 80 parts of palatinose and about 10 parts of trehalulose from 100 parts of sucrose. [] The final product can be obtained as either a crystalline powder, consisting of palatinose monohydrate with above 99.0% purity, or as a syrup with a 71% solid content, of which approximately 60% is composed of trehalulose and palatinose. []

Molecular Structure Analysis

Palatinose undergoes hydrolysis in the small intestine through the action of isomaltase, an enzyme different from invertase, which hydrolyzes sucrose. [] This hydrolysis yields glucose and fructose, which are then absorbed into the bloodstream. []

The α-1,6-glycosidic bond of palatinose is more resistant to enzymatic cleavage than the α-1,2-glycosidic bond of sucrose, resulting in a slower digestion rate. [, ] This slower digestion rate contributes to its lower glycemic index and its potential benefits in managing blood glucose levels.

Mechanism of Action

The primary mechanism of action of palatinose is its slow digestion and absorption rate compared to sucrose. This is attributed to the α-1,6-glycosidic bond, which is less susceptible to enzymatic cleavage by isomaltase than the α-1,2-glycosidic bond of sucrose by invertase. [, ]

This slower breakdown translates to a more gradual release of glucose and fructose into the bloodstream, leading to a lower and more sustained blood glucose response. [, , , ] The lower postprandial glycemic response also results in reduced insulin secretion. [, , , ]

Furthermore, palatinose has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in glucose homeostasis. [, ] This stimulation of GLP-1 further contributes to its beneficial effects on blood glucose control.

Physical and Chemical Properties Analysis

Palatinose is a white crystalline powder with a sweetness about 50% that of sucrose. [, ] It exhibits good solubility in water but lower than sucrose. [] Its lower solubility and sweetness have been cited as limitations for its complete replacement of sucrose. []

The available energy of palatinose is approximately 3.15 kcal/g, compared to 3.94 kcal/g for sucrose. [] This lower caloric value, coupled with its slower digestion rate, contributes to its potential benefits in managing weight and body fat accumulation. [, ]

Applications

Food Industry:

    • Lower glycemic index: Its slower digestion rate translates to a lower and more sustained blood glucose response, making it a suitable sweetener for individuals concerned with blood sugar management, including those with diabetes or prediabetes. [, , ]
    • Non-cariogenic: Unlike sucrose, palatinose does not promote dental caries. [, , , ] It does not support the growth of cariogenic bacteria, including Streptococcus mutans, and inhibits the synthesis of insoluble glucan, a key component of dental plaque. [, ] This non-cariogenic property makes it a desirable ingredient for oral care products like chewing gum. [, ]
    • Weight management: Its lower caloric value and slower digestion rate contribute to a reduced tendency for body fat accumulation, making it a potential aid in weight management. [, ]
    • Sustained energy release: Its slow digestion and absorption provide a prolonged release of energy, supporting endurance performance and preventing sudden energy crashes during prolonged physical activity. [, ]
    • Improved glycogen storage: Palatinose has been shown to enhance glycogen storage in muscles, contributing to better recovery and performance in athletes. []
    • Improved glucose metabolism: Its inclusion in liquid formulas and other food products has been shown to improve glucose metabolism in individuals with impaired glucose tolerance or diabetes. [, ]

Research Tools:

    • Flower opening: Studies using Dianthus species have demonstrated the role of palatinose-hydrolyzing activity in modulating flower opening. []
    • Bacterial transport systems: Research on Thermus thermophilus HB27 has revealed a high-affinity transport system specific for trehalose, maltose, sucrose, and palatinose. [] This finding has implications for understanding sugar transport mechanisms in extremophile bacteria.
    • Diauxic growth: Studies using budding yeast have elucidated the role of palatinose in diauxic growth, highlighting the complex carbon-sensing strategies employed by microorganisms. []

Safety and Hazards

Extensive research has established the safety of palatinose for human consumption. [, ] Acute toxicity studies in rats have shown no adverse effects even at high doses (27 g/kg body weight). [, ] In vitro mutagenicity tests have also confirmed its lack of mutagenic potential. []

Sucrose

  • Relevance: Sucrose is an isomer of palatinose, differing only in the glycosidic bond linkage. Palatinose, with its α(1→6) linkage, is digested and absorbed more slowly than sucrose, resulting in lower glycemic and insulinemic responses [, , , , , , , ]. This difference in glycosidic linkage significantly impacts the metabolic effects of these two sugars, making palatinose a potentially beneficial alternative sweetener for individuals with impaired glucose tolerance or diabetes.

Trehalulose

  • Relevance: Trehalulose is often produced alongside palatinose during the enzymatic conversion of sucrose using α-glucosyltransferase from Protaminobacter rubrum []. This co-production is a crucial aspect of palatinose manufacturing, and the resulting palatinose syrup typically contains a significant proportion of trehalulose []. Both compounds share a slower digestion and absorption rate compared to sucrose, contributing to their low-cariogenicity and potential as sugar substitutes.

Glucose

  • Relevance: Palatinose is ultimately hydrolyzed into glucose and fructose in the small intestine [, ]. The slower digestion of palatinose, compared to sucrose or pure glucose, results in a more gradual release of glucose into the bloodstream [, , , , ]. This gradual release helps mitigate sharp spikes in blood glucose and insulin levels, making palatinose a favorable alternative for managing postprandial hyperglycemia.

Fructose

  • Relevance: Like glucose, fructose is a product of palatinose hydrolysis in the small intestine [, ]. While both sugars contribute to the overall caloric value of palatinose, the slower absorption rate of palatinose moderates the potential negative effects associated with rapid fructose intake, such as hepatic lipogenesis and insulin resistance [].

Maltose

  • Relevance: Studies highlight the distinct enzymatic pathways involved in the digestion of palatinose and maltose. While maltase (α-glucosidase) plays a role in the hydrolysis of both disaccharides, palatinose is cleaved by isomaltase at a slower rate than the breakdown of maltose by maltase []. This difference in digestion kinetics contributes to the lower glycemic index of palatinose compared to maltose.

Isomaltose

    Starch

    • Relevance: Research has explored the impact of palatinose on starch metabolism in plants. Notably, supplying palatinose to potato tubers was shown to stimulate starch synthesis, suggesting a potential regulatory role of palatinose in plant carbohydrate metabolism [].

    Xylitol

    • Relevance: Xylitol and palatinose are both recognized as non-cariogenic sugar substitutes, meaning they do not contribute to tooth decay [, ]. This property makes them suitable for applications in chewing gums and confectionery products aimed at promoting oral health.

    Erythritol

    • Relevance: Erythritol and palatinose are often compared in studies investigating sensory properties and consumer acceptance of sugar substitutes in food products, particularly for low-calorie formulations [, ]. While erythritol is virtually calorie-free, palatinose provides a moderate calorie intake, offering flexibility in formulating various food applications.

    Maltitol

    • Relevance: Like palatinose, maltitol is categorized as a non-cariogenic sweetener. Studies have evaluated the combined use of palatinose and maltitol in chewing gums, demonstrating their synergistic effect in maintaining higher plaque pH levels compared to sucrose-sweetened gums, thus contributing to improved oral health [].

    Properties

    CAS Number

    58166-27-1

    Product Name

    6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose

    IUPAC Name

    2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol

    Molecular Formula

    C12H22O11

    Molecular Weight

    342.30 g/mol

    InChI

    InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2

    InChI Key

    PVXPPJIGRGXGCY-UHFFFAOYSA-N

    SMILES

    C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

    Synonyms

    6-O alpha-D-glucopyranosyl-D-fructose
    D-fructose, 6-O-alpha-D-glucopyranosyl-, monohydrate
    isomaltulose
    isomaltulose anhydrous
    isomaltulose monohydrate
    palatinose
    palatinose monohydrate

    Canonical SMILES

    C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

    Isomeric SMILES

    C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O

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